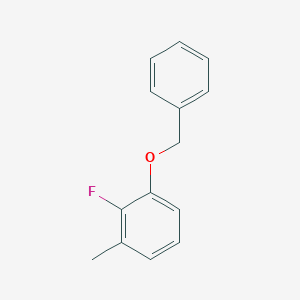

1-(Benzyloxy)-2-fluoro-3-methylbenzene

Description

1-(Benzyloxy)-2-fluoro-3-methylbenzene (CAS 947279-18-7) is a fluorinated aromatic ether with the molecular formula C₁₄H₁₃FO and a molecular weight of 216.25 g/mol. It features a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 1, a fluorine atom at position 2, and a methyl group at position 2. This compound is primarily used as a pharmaceutical intermediate, offering versatility in synthetic organic chemistry due to its electron-withdrawing (fluoro) and electron-donating (methyl) substituents .

Properties

IUPAC Name |

2-fluoro-1-methyl-3-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO/c1-11-6-5-9-13(14(11)15)16-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFAEMPUDKMOBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-fluoro-3-methylbenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methylphenol and benzyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

Procedure: The 2-fluoro-3-methylphenol is reacted with benzyl bromide in the presence of potassium carbonate at an elevated temperature to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-fluoro-3-methylbenzene can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to remove the benzyloxy group, yielding 2-fluoro-3-methylbenzene.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: 2-fluoro-3-methylbenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-2-fluoro-3-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-fluoro-3-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can act as a protecting group, while the fluorine atom can influence the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their substituent patterns:

Key Observations:

- Substituent Effects : The presence of fluorine in all analogs enhances electrophilic substitution resistance but varies in directing further functionalization. For example, the trifluoromethyl group in 1-(Benzyloxy)-2-fluoro-4-(trifluoromethyl)benzene increases lipophilicity, making it suitable for CNS-targeting drugs .

- Benzyloxy vs. Methoxy : Replacing benzyloxy (bulky, electron-donating) with methoxy (smaller, weaker electron-donating) in 1-Fluoro-3-methoxy-2-methylbenzene reduces steric hindrance, favoring agrochemical synthesis .

Reactivity Differences:

- Electrophilic Aromatic Substitution : The methyl group in this compound activates the ring at the para position, whereas nitro groups in analogs like 2-(Benzyloxy)-1-bromo-3-nitrobenzene deactivate the ring, limiting further substitution .

- Grignard Reactions : Brominated analogs (e.g., 1-((Benzyloxy)Methyl)-3-bromoMobenzene, CAS 3395-75-3) are pivotal in Suzuki-Miyaura couplings for biaryl synthesis .

Physicochemical Properties

Biological Activity

1-(Benzyloxy)-2-fluoro-3-methylbenzene is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its structural features suggest potential interactions with biological systems, making it a candidate for further investigation into its pharmacological properties.

This compound, characterized by its benzyloxy and fluorine substituents, is often utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, including oxidation and reduction reactions, which are critical in developing pharmaceutical agents and probes for biological imaging.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the benzyloxy group may facilitate binding to these targets, potentially leading to alterations in enzymatic activity or signaling pathways.

Inhibitory Activity

A comparative analysis of related compounds revealed that modifications in substituents significantly affect inhibitory activity against various enzymes. For example, compounds with methoxy and halogen groups exhibited potent inhibition against α-glucosidase, with IC50 values ranging from 5.30 µM to 34.69 µM depending on the specific substitutions . This suggests that this compound could similarly influence enzyme activity if evaluated under controlled conditions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of biphenyl analogs have highlighted the importance of specific functional groups in enhancing biological activity. Compounds with multiple methoxy substitutions or halogen atoms demonstrated improved potency against target enzymes compared to their simpler counterparts . This trend may extend to this compound, indicating that further exploration could reveal its efficacy as a therapeutic agent.

Data Table: Comparative Biological Activity

| Compound Name | IC50 (µM) | Biological Target |

|---|---|---|

| This compound | TBD | TBD |

| 1-(Benzyloxy)-2-methoxy-4-methylbenzene | 34.69 | α-glucosidase |

| 2-(4-amino-3-methylphenyl)benzothiazole | TBD | Cancer cell lines |

| 1-bromo-2,3-dimethoxy-5-methylbenzene | 13.14 | α-glucosidase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.